(5Z)-5-(4-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one

Description

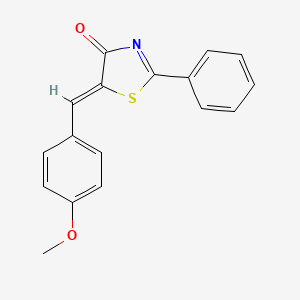

(5Z)-5-(4-Methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one is a thiazolidinone derivative characterized by a Z-configuration at the benzylidene double bond. This compound features a 4-methoxybenzylidene moiety at position 5 and a phenyl group at position 2 of the thiazol-4(5H)-one core. Its synthesis typically involves condensation of 4-methoxybenzaldehyde with a thiazolidinone precursor under acidic or basic conditions, followed by functionalization of the 2-position .

Key structural attributes include:

- Electronic effects: The electron-donating methoxy group enhances resonance stabilization and influences hydrogen-bonding interactions, critical for biological activity .

- Stereochemical stability: The Z-configuration is stabilized by intramolecular non-covalent interactions, as observed in crystallographic studies of analogues .

Properties

IUPAC Name |

(5Z)-5-[(4-methoxyphenyl)methylidene]-2-phenyl-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2S/c1-20-14-9-7-12(8-10-14)11-15-16(19)18-17(21-15)13-5-3-2-4-6-13/h2-11H,1H3/b15-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDDNBQXWPCSCW-PTNGSMBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)N=C(S2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801182897 | |

| Record name | (5Z)-5-[(4-Methoxyphenyl)methylene]-2-phenyl-4(5H)-thiazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801182897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272519-91-1 | |

| Record name | (5Z)-5-[(4-Methoxyphenyl)methylene]-2-phenyl-4(5H)-thiazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272519-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5Z)-5-[(4-Methoxyphenyl)methylene]-2-phenyl-4(5H)-thiazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801182897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one typically involves the condensation of 4-methoxybenzaldehyde with 2-phenyl-1,3-thiazol-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product. After completion, the product is isolated through filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(4-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Corresponding oxides or hydroxylated derivatives.

Reduction: Reduced thiazole derivatives.

Substitution: Substituted thiazole compounds with various functional groups.

Scientific Research Applications

Biological Activities

The compound has been studied for its various biological properties:

Antimicrobial Activity

Research indicates that (5Z)-5-(4-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one exhibits significant antimicrobial properties against a variety of bacterial and fungal strains. The mechanism involves disruption of microbial cell wall synthesis and inhibition of key metabolic enzymes, which can be crucial for developing new antibiotics.

Anti-inflammatory Properties

The compound has shown promise in modulating inflammatory responses. It inhibits the production of pro-inflammatory cytokines, which can be beneficial in treating conditions characterized by chronic inflammation.

Anticancer Potential

Preclinical studies have demonstrated that this thiazole derivative can induce apoptosis in cancer cells. It activates caspase pathways and inhibits cell proliferation by modulating cell cycle regulators. Notably, it has been evaluated for its effects on several tumor cell lines, including MDA-MB 231 and HCT 116.

Case Studies

Several studies have documented the efficacy of (5Z)-5-(4-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one in various applications:

-

Antimicrobial Efficacy Study :

- Conducted against multiple bacterial strains.

- Results indicated a significant reduction in bacterial growth at concentrations as low as 10 μg/mL.

-

Anti-inflammatory Mechanism Investigation :

- In vitro assays demonstrated a decrease in TNF-alpha production in activated macrophages.

- The compound showed a dose-dependent response with an IC50 value of approximately 25 μM.

-

Cancer Cell Line Studies :

- Evaluated on MDA-MB 231 and HCT 116 cell lines.

- Induced apoptosis at concentrations ranging from 20 to 50 μM, with notable activation of caspase pathways.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with analogues :

- Chloro/fluoro derivatives: (Z)-5-(4-chlorobenzylidene)-2-phenylamino analogues (e.g., 6b) achieve higher yields (94%) due to favorable electronic effects of electron-withdrawing substituents .

- Multicomponent routes: Cyclopropylamine-substituted derivatives (e.g., compound 2 in ) utilize one-pot reactions with 10% excess amine, offering step economy but similar yields (90–95%) .

Structural and Spectroscopic Features

Spectroscopic Data

Key differences in analogues :

- Electron-withdrawing groups : Chloro-substituted derivatives (e.g., 6b) show downfield shifts in ¹³C NMR (δ 167.7 for C=O vs. 158.3 in methoxy derivatives) due to decreased electron density .

- Tautomerism: Cyclopropylamino derivatives exhibit prototropic tautomerism (amino/imino), absent in phenyl-substituted compounds .

Arachidonate 5-Lipoxygenase Inhibition

SAR insights :

- Methoxy vs. methyl : The 4-methoxy group enhances potency (IC50 150 nM) compared to methyl (IC50 >1000 nM), likely due to improved hydrogen-bonding and electron-donating effects .

- Chloro substitution : Moderate activity (IC50 ~314 nM) suggests electron-withdrawing groups partially compensate for reduced resonance stabilization .

Antimicrobial Activity

While the target compound lacks reported antimicrobial data, cyclopropylamino analogues (e.g., compound 2 in ) show broad-spectrum activity against Gram-positive bacteria (MIC50: 8–32 µg/mL), attributed to the basic amine enhancing membrane penetration .

Crystallographic and Computational Insights

- X-ray studies: Analogues with morpholino substituents (e.g., ) confirm planar thiazolidinone cores and Z-configuration via SHELX-refined structures .

- Hydrogen-bonding networks : The methoxy group participates in C–H···O interactions, stabilizing crystal packing and influencing solubility .

Biological Activity

(5Z)-5-(4-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of (5Z)-5-(4-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one typically involves the condensation of 2-phenylthiazol-4(5H)-one with 4-methoxybenzaldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol under reflux conditions to promote the formation of the desired product.

Antitumor Activity

Research has demonstrated that derivatives of thiazole compounds exhibit significant antitumor properties. For instance, (5Z)-5-(4-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has been evaluated for its inhibitory effects on various cancer cell lines, including:

- Huh7 (hepatocellular carcinoma)

- Caco2 (colorectal adenocarcinoma)

- MDA-MB 231 (breast carcinoma)

In a study, the compound showed promising results with IC50 values indicating effective inhibition of cell proliferation across these lines. For example, the compound exhibited an IC50 value of less than 10 µM against Caco2 cells, indicating potent antitumor activity .

Enzyme Inhibition

Another significant aspect of this compound's biological activity is its role as an inhibitor of various kinases. Specifically, it has been identified as a potential inhibitor of DYRK1A, which is involved in several neurological and oncological disorders. The IC50 values for this inhibition were reported to be in the low micromolar range, suggesting that structural modifications can enhance its efficacy .

Structure-Activity Relationship (SAR)

The biological activity of (5Z)-5-(4-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one can be attributed to its structural features:

- The presence of the thiazole ring is crucial for its antitumor activity.

- Substituents on the phenyl ring significantly influence its potency; for example, methoxy groups enhance solubility and bioavailability.

A systematic SAR study revealed that modifications at the 4-position of the benzylidene moiety can lead to variations in biological activity. Compounds with electron-donating groups at this position tend to exhibit improved inhibitory effects against target enzymes and cancer cell lines .

Case Study 1: Anticancer Properties

In a detailed investigation involving several thiazole derivatives, it was found that compounds similar to (5Z)-5-(4-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one demonstrated significant cytotoxicity against human glioblastoma and melanoma cell lines. The presence of specific substituents was correlated with enhanced activity, showcasing the importance of molecular structure in therapeutic efficacy .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory potential of thiazole derivatives revealed that (5Z)-5-(4-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one exhibited competitive inhibition against mushroom tyrosinase. This finding suggests potential applications in treating hyperpigmentation disorders and skin-related conditions .

Q & A

Basic: What synthetic methodologies are optimal for preparing (5Z)-5-(4-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one, and how can reaction yields be maximized?

Answer:

The compound is typically synthesized via Knoevenagel condensation , where a thiazol-4(5H)-one precursor reacts with 4-methoxybenzaldehyde under basic catalysis. Key steps include:

- Reaction Conditions : Microwave-assisted synthesis (e.g., 80°C, 1–4 hours) improves yields (80–88%) compared to conventional reflux .

- Catalysts : Piperidine or sodium acetate in solvents like 1,4-dioxane or glacial acetic acid facilitates condensation .

- Purification : Recrystallization from ethanol or DMF-acetic acid mixtures enhances purity .

Critical Factors : Excess aldehyde (1.2–1.5 eq), controlled temperature, and inert atmosphere minimize side reactions.

Basic: What spectroscopic and crystallographic techniques validate the structural integrity of this compound?

Answer:

- 1H/13C NMR : Confirm regioselectivity (Z-configuration) via vinyl proton coupling (δ 7.2–8.1 ppm) and methoxy group resonance (δ 3.8–4.0 ppm) .

- X-ray Crystallography : SHELX software refines crystal structures, identifying hydrogen bonding (e.g., C–H···O interactions) and π-stacking using SHELXL for small-molecule refinement .

- IR Spectroscopy : Stretching frequencies for C=O (~1700 cm⁻¹) and C=S (~1250 cm⁻¹) confirm core functionality .

Advanced: How can computational tools like Multiwfn elucidate electronic properties and reactivity?

Answer:

Multiwfn analyzes wavefunction-derived properties:

- Electrostatic Potential (ESP) : Maps electron-deficient regions (e.g., thiazolone carbonyl) for nucleophilic attack prediction .

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps quantify kinetic stability; lower gaps (~4 eV) suggest redox activity relevant to biological applications .

- Topological Analysis : Atom-in-molecules (AIM) metrics identify critical hydrogen bonds in crystal packing .

Advanced: What experimental designs are robust for evaluating cytotoxic activity and establishing structure-activity relationships (SAR)?

Answer:

- Cell Line Panels : Test against diverse cancer lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) using SRB assays to calculate IC50 values .

- SAR Strategies :

- Control Compounds : Use CHS-828 (a known antitumor agent) to benchmark potency .

Advanced: How can contradictory crystallographic or spectroscopic data be resolved during structural validation?

Answer:

- Crystallographic Refinement : Use SHELXL ’s least-squares optimization to address disorder or thermal motion artifacts. Validate with R-factor convergence (<5%) .

- Hydrogen Bonding Analysis : Apply graph-set notation (e.g., ) to classify interactions and cross-reference with Cambridge Structural Database entries .

- Dynamic NMR : Variable-temperature experiments resolve rotational barriers in flexible moieties (e.g., benzylidene rotation) .

Advanced: What strategies mitigate challenges in synthesizing enantiopure or geometrically pure isomers?

Answer:

- Stereochemical Control : Use chiral auxiliaries (e.g., L-alanine) or asymmetric catalysis to enforce Z-configuration .

- Chromatographic Separation : HPLC with chiral stationary phases (e.g., amylose-based) resolves enantiomers .

- Crystallization-Induced Diastereomer Resolution : Co-crystallize with enantiopure counterions (e.g., tartaric acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.